molecular formula C14H21FN4O2 B2559169 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea CAS No. 2034204-63-0

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea

Cat. No.: B2559169
CAS No.: 2034204-63-0
M. Wt: 296.346
InChI Key: ZNAMONSJXHAKKX-HAQNSBGRSA-N
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Description

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with a fluoropyrimidinyl group and a propylurea moiety, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is prepared through a series of reactions, including hydrogenation and functional group transformations.

    Introduction of the Fluoropyrimidinyl Group: The fluoropyrimidinyl group is introduced via nucleophilic substitution reactions, often using fluoropyrimidine derivatives and appropriate catalysts.

    Coupling with Propylurea: The final step involves coupling the cyclohexyl intermediate with propylurea under controlled conditions, typically using coupling reagents such as carbodiimides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluoropyrimidinyl group, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea involves its interaction with specific molecular targets and pathways. The fluoropyrimidinyl group is known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or modulating receptor function. The cyclohexyl and propylurea moieties contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea can be compared with other similar compounds, such as:

    1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-yl)urea: This compound features a thiophenyl group instead of a propyl group, which may alter its chemical properties and biological activities.

    1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-methylurea: The presence of a methyl group instead of a propyl group can affect the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN4O2/c1-2-7-16-13(20)19-11-3-5-12(6-4-11)21-14-17-8-10(15)9-18-14/h8-9,11-12H,2-7H2,1H3,(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAMONSJXHAKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1CCC(CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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